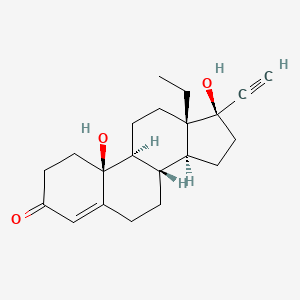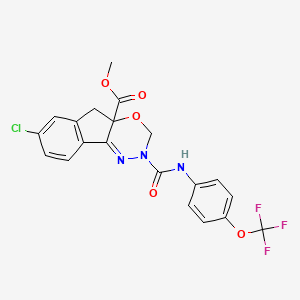
去甲肾上腺素酒石酸盐杂质 3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Norepinephrine Tartrate Impurity 3 is a chemical compound that is often encountered as an impurity in the synthesis and production of norepinephrine tartrate. Norepinephrine, also known as noradrenaline, is a neurotransmitter and hormone that plays a crucial role in the body’s fight-or-flight response. Impurities like Norepinephrine Tartrate Impurity 3 can arise during the manufacturing process and need to be carefully monitored and controlled to ensure the purity and efficacy of the final pharmaceutical product.
科学研究应用
Norepinephrine Tartrate Impurity 3 has several scientific research applications across various fields:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the accuracy and precision of analytical methods.
Medicine: It is used in the study of norepinephrine metabolism and its role in various physiological and pathological conditions.
作用机制
Target of Action
Norepinephrine Tartrate Impurity 3, like Norepinephrine, primarily targets alpha-adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and are found in the walls of blood vessels .
Mode of Action
Norepinephrine Tartrate Impurity 3 interacts with its targets, the alpha-adrenergic receptors, to cause vasoconstriction . This interaction results in an increase in systemic vascular resistance, which subsequently leads to an increase in blood pressure .
Biochemical Pathways
The compound affects the sympathetic nervous system by acting as a peripheral vasoconstrictor . It stimulates the heart and dilates coronary arteries due to its activity at the beta-adrenergic receptors . This results in a myriad of cardiovascular effects, including an increase in mean arterial pressure and cardiac output .
Pharmacokinetics
Norepinephrine is metabolized by the enzymes monoaminoxidase and catechol-O-methyltransferase, or by reuptake into nerve terminals . Its pharmacokinetics can be modeled with a one-compartment linear model and first-order elimination . The pharmacodynamic response of norepinephrine is highly variable, depending mainly on the severity of illness .
Result of Action
The primary result of Norepinephrine Tartrate Impurity 3’s action is the increase in blood pressure . This is achieved through the compound’s vasoconstrictive effect on blood vessels, which increases systemic vascular resistance . Additionally, it increases cardiac output by optimizing cardiac preload and direct inotropism .
Action Environment
The action, efficacy, and stability of Norepinephrine Tartrate Impurity 3 can be influenced by various environmental factors. For instance, in shock states, multiple factors may blunt its pressor effect, including acidosis, hypoxia, hypocalcemia, relative steroid deficiency, and receptors down-regulation . Therefore, the individual patient’s condition and the severity of their illness can significantly impact the compound’s action.
生化分析
Biochemical Properties
Norepinephrine Tartrate Impurity 3 interacts with various enzymes, proteins, and other biomolecules. It is involved in the modulation of cortical circuits and cellular energy metabolism . It also plays a role in neuroplasticity and inflammation . The compound exerts its effects by acting on alpha-adrenergic receptors .
Cellular Effects
Norepinephrine Tartrate Impurity 3 has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It functions as a peripheral vasoconstrictor and an inotropic stimulator of the heart, and dilator of coronary arteries as a result of its activity at the beta-adrenergic receptors .
Molecular Mechanism
The molecular mechanism of action of Norepinephrine Tartrate Impurity 3 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It functions as a peripheral vasoconstrictor by acting on alpha-adrenergic receptors . It is also an inotropic stimulator of the heart and dilator of coronary arteries as a result of its activity at the beta-adrenergic receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Norepinephrine Tartrate Impurity 3 change over time. It has been observed that the compound shows significant heterogeneity in mortality prediction depending on which formulation is reported
Dosage Effects in Animal Models
The effects of Norepinephrine Tartrate Impurity 3 vary with different dosages in animal models. For instance, in dogs anesthetized with isoflurane, norepinephrine increased mean arterial pressure (MAP) by increasing the cardiac output (CO) . At higher dosage, heart rate also contributed to an increase in CO .
Metabolic Pathways
Norepinephrine Tartrate Impurity 3 is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels
Transport and Distribution
Norepinephrine Tartrate Impurity 3 is transported and distributed within cells and tissues. It could interact with transporters or binding proteins, and could have effects on its localization or accumulation
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
准备方法
The preparation of Norepinephrine Tartrate Impurity 3 involves several synthetic routes and reaction conditions. One common method is the chiral separation of dl-Norepinephrine using chiral acids such as L-tartaric acid . This process involves multiple steps of chiral separation to obtain pure Norepinephrine. Industrial production methods often involve the use of advanced chiral separation techniques to ensure high enantiomeric purity .
化学反应分析
Norepinephrine Tartrate Impurity 3 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Norepinephrine Tartrate Impurity 3 can lead to the formation of quinones, while reduction can yield alcohol derivatives .
相似化合物的比较
Norepinephrine Tartrate Impurity 3 can be compared with other similar compounds, such as:
Norepinephrine Tartrate: The parent compound, which is used as a vasopressor in the treatment of severe hypotension.
Norepinephrine Bitartrate: Another salt form of norepinephrine with similar pharmacological properties.
Dopamine Hydrochloride: A related catecholamine used in the treatment of shock and heart failure.
Noradrenaline Methyl Ether: A derivative of norepinephrine with different pharmacological effects.
Norepinephrine Tartrate Impurity 3 is unique in its specific role as an impurity and its use in analytical and quality control applications. Its presence and concentration need to be carefully monitored to ensure the safety and efficacy of pharmaceutical products.
属性
CAS 编号 |
35538-87-5 |
|---|---|
分子式 |
C8H11NO6S |
分子量 |
249.24 |
外观 |
Grey-Brown Solid |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
This is a controlled substance:Next for Status |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol](/img/structure/B602038.png)

